molecular formula C18H22N2O6 B558231 Boc-Phe-OSu CAS No. 3674-06-4

Boc-Phe-OSu

Cat. No. B558231
CAS RN: 3674-06-4
M. Wt: 362,38 g/mole
InChI Key: NHUCANAMPJGMQL-ZDUSSCGKSA-N
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Scientific Research Applications

  • Datta, Tiwari, and Ganesh (2018) discussed the self-assembly of diphenylalanine motifs, including Boc-Phe-Phe-OMe, highlighting their potential applications in biomaterial chemistry, sensors, and bioelectronics. The study explored the effects of modifying the functional C-terminus on Boc-Phe-Phe's self-assembly process, leading to the generation of monodisperse nano-vesicles. These vesicles demonstrated stability to external stimuli and potential for encapsulating and releasing fluorescent probes, indicating their relevance in engineering functional nano-architectures (Datta, Tiwari, & Ganesh, 2018).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUCANAMPJGMQL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190195
Record name tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Phe-OSu

CAS RN

3674-06-4
Record name N-tert-Butyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3674-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (S)-[1-benzyl-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.854
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
J Sopková, I Císarová, Z Arnold - Acta Crystallographica Section C …, 1996 - scripts.iucr.org
… Following the idea of Ama incorporation into the peptide chain, we have condensed Boc-Phe-OSu with an alkaline solution of Ama (Arnold, Sauliov~i & Krchfifik, 1973) and obtained the …
Number of citations: 3 scripts.iucr.org
J Bonnamour, TX Métro, J Martinez, F Lamaty - Green chemistry, 2013 - pubs.rsc.org
… when utilising Boc-Phe-OSu, as the diastereomeric excess of Boc-Phe-Leu-OMe was found to be superior to 98% (Table 2, entry 9). When treating Boc-Phe-OSu with stoichiometric …
Number of citations: 142 pubs.rsc.org
SS Wang, BF Gisin, DP Winter… - The Journal of …, 1977 - ACS Publications
… It was reevaporated twice with DMF (45 mL) and the salt obtained was stirred with 9.35 g (26.9 mmol) of Boc-Phe-OSu in DMF (0 C, 1 h; 25 C, 17 h). The mixture was adjusted to pH 3 …
Number of citations: 334 pubs.acs.org
X Wu, Y Chen, H Aloysius, L Hu - Beilstein Journal of Organic …, 2011 - beilstein-journals.org
Aminoacyl p-nitroaniline (aminoacyl-pNA) and aminoacyl 7-amino-4-methylcoumarin (aminoacyl-AMC) are important synthons for the synthesis of chromogenic/fluorogenic protease …
Number of citations: 12 www.beilstein-journals.org
JK Chang, M Shimizu, SS Wang - The Journal of Organic …, 1976 - ACS Publications
… It was stirred with 29 g of Boc-Phe-OSu for 24 h in thepresence of 9.5 g of tetramethylguanidine. The reaction mixture was then partitioned between 600 ml of 2% citric acid and 800 ml …
Number of citations: 55 pubs.acs.org
X Chen, PH Tan, Y Zhang, D Pei - Journal of combinatorial …, 2009 - ACS Publications
… -t-butoxycarbonyl-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu), 0.1 equiv of N α -… with the resin-bound amine more slowly or was hydrolyzed faster than Boc-Phe-OSu did. …
Number of citations: 106 pubs.acs.org
M MARASTONI, S SALVADORI… - The Journal of …, 1997 - Wiley Online Library
Two series of peptidomimetics containing a novel C 2 symmetrical hydroxyalkylgem‐diamino core structure were prepared, from amino acid starting materials, and evaluated as …
Number of citations: 13 onlinelibrary.wiley.com
J Zhang, S Hou, Y Chen, J Zhou, H Chen, Y Tan - Soft Matter, 2019 - pubs.rsc.org
… The phenylalanine group was grafted onto EPL through the reaction of EPL with a carboxyl group activated and amino group protected phenylalanine reagent, Boc-Phe-Osu. After the …
Number of citations: 15 pubs.rsc.org
CV Nguyen - 2019 - pdxscholar.library.pdx.edu
… of DMSO or develop a mixture of the different solvents that the intermediate product can dissolve and (b) trying to build the peptide bonds from the C terminal: letting Boc-Phe-OSu …
Number of citations: 1 pdxscholar.library.pdx.edu
R Jaouhari, T Besheya, JH McKie, KT Douglas - Amino Acids, 1995 - Springer
… N,O-protected amino acids (in this case with Boc-PheOSu, Boc-Trp-OSu), followed by removal of … The coupling of (5 and 5') with Boc-Phe-OSu occurred at room temperature in a polar …
Number of citations: 9 link.springer.com

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